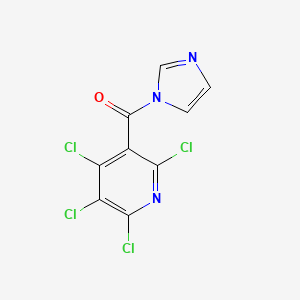

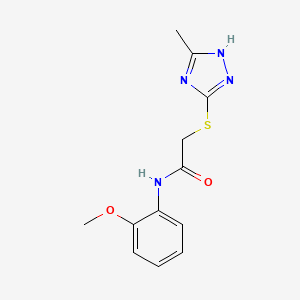

![molecular formula C10H8F2N4O B5576744 N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C10H8F2N4O and its molecular weight is 238.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 238.06661722 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Corrosion Inhibitors

One significant application area is its use as a corrosion inhibitor. A study explored the effectiveness of triazole Schiff bases, which share structural similarities with N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, as corrosion inhibitors for mild steel in acidic media. These compounds, including variations like BFBT, TMBT, and FNBT, demonstrated increased corrosion inhibition with higher concentrations and exhibited adsorption behavior that follows the Langmuir isotherm. The study utilized thermodynamic, electrochemical, and quantum chemical analyses to confirm these findings, highlighting the Schiff bases' mixed-type inhibitor properties and their interaction with metal surfaces through adsorption processes (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

Another application is in the development of antimicrobial agents. Research into new 1,2,4-triazole derivatives, including Schiff bases, has shown that some of these compounds possess good or moderate activities against various microorganisms. The synthesis of these compounds and their antimicrobial properties suggest potential uses in treating infections or as preservatives in materials susceptible to microbial degradation (Bektaş et al., 2010).

Asymmetric Synthesis and Catalysis

This compound and related compounds find applications in asymmetric synthesis and catalysis. For example, chiral N-acylhydrazones derived from similar structures can be used in highly diastereoselective fluoride-initiated additions of allylsilanes, showcasing their utility in asymmetric amine synthesis. Such reactions are facilitated by dual activation mechanisms involving specific metal triflates and chelate formation, underscoring the compound's role in creating synthetically useful homoallylic amine adducts (Friestad, Korapala, & Ding, 2006).

Advanced Material Synthesis

In materials science, compounds related to this compound are used in synthesizing advanced materials. For instance, fluorinated polybenzoxazines, synthesized from fluorinated amines including those with benzoxazine moieties, exhibit low dielectric constants and high thermal stability. Such properties make them suitable for high-temperature processes in electronic materials, highlighting the broader applicability of triazole and benzoxazine derivatives in developing new materials (Parveen, Thirukumaran, & Sarojadevi, 2014).

作用機序

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Without specific information on “N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine”, it’s difficult to provide a detailed safety and hazard analysis .

将来の方向性

特性

IUPAC Name |

(E)-1-[4-(difluoromethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N4O/c11-10(12)17-9-3-1-8(2-4-9)5-15-16-6-13-14-7-16/h1-7,10H/b15-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCSGYFPHIQCIN-PJQLUOCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C=NN=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

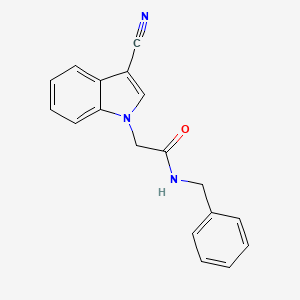

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

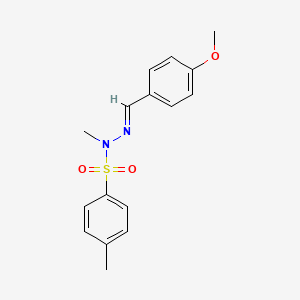

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5576671.png)

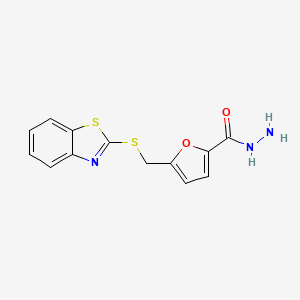

![3-(2-phenylpropyl)-8-(pyrazin-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5576680.png)

![(5Z)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5576689.png)

![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)

![methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B5576703.png)

![(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B5576756.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)